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Compound of Interest

Compound Name:
2-Amino-4-chloro-5-fluorobenzoic

acid

Cat. No.: B048750 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for a selection of

substituted aminobenzoic acids. By presenting key experimental data in a structured format,

this document aims to facilitate the identification, characterization, and analysis of these

compounds in research and development settings.

Introduction
Aminobenzoic acids are a class of organic compounds with both an amino and a carboxylic

acid functional group attached to a benzene ring. The position of these substituents, as well as

the presence of other functional groups on the aromatic ring, significantly influences their

chemical and physical properties, including their spectroscopic signatures. Understanding

these spectroscopic differences is crucial for structural elucidation, purity assessment, and

monitoring chemical reactions in drug discovery and materials science. This guide focuses on

the comparison of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-

Vis), and Mass Spectrometry (MS) data for ortho-, meta-, and para-aminobenzoic acid,

alongside representative examples of aminobenzoic acids with electron-donating (methyl) and

electron-withdrawing (nitro) substituents.
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The following tables summarize the key spectroscopic data for 2-Aminobenzoic Acid, 3-

Aminobenzoic Acid, 4-Aminobenzoic Acid, 4-Amino-3-methylbenzoic Acid, and 4-Amino-2-

nitrobenzoic Acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic

nuclei. The chemical shifts (δ) in ¹H and ¹³C NMR are highly sensitive to the electronic effects

of substituents on the aromatic ring.

Table 1: ¹H NMR Spectroscopic Data of Substituted Aminobenzoic Acids[1][2][3]
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Compound Solvent
Aromatic
Protons (δ,
ppm)

-NH₂
Protons (δ,
ppm)

-COOH
Proton (δ,
ppm)

Other
Protons (δ,
ppm)

2-

Aminobenzoi

c Acid

CD₃OD

7.84 (dd,

J=8.8, 2.0

Hz), 7.20-

7.26 (m),

6.73 (dd,

J=8.8, 2.0

Hz), 6.55-

6.61 (m)

5.19 (s, br) - -

3-

Aminobenzoi

c Acid

H₂O
7.29, 7.28,

6.97
- - -

4-

Aminobenzoi

c Acid

DMSO-d₆

7.65 (d, J=8.8

Hz), 6.57 (d,

J=8.8 Hz)

5.89 (br s) 12.0 (br s) -

4-Amino-3-

methylbenzoi

c Acid

- - - - -

4-Amino-2-

nitrobenzoic

Acid

- - - - -

Table 2: ¹³C NMR Spectroscopic Data of Substituted Aminobenzoic Acids[1]
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Compound Solvent C=O (δ, ppm)
Aromatic Carbons
(δ, ppm)

2-Aminobenzoic Acid CD₃OD 171.9
152.9, 135.3, 132.9,

118.0, 116.9, 111.9

3-Aminobenzoic Acid - - -

4-Aminobenzoic Acid - - -

4-Amino-3-

methylbenzoic Acid
- - -

4-Amino-2-

nitrobenzoic Acid
- - -

Note: Data for some compounds were not readily available in a comparable format.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups within a molecule based on their

characteristic vibrational frequencies. The positions of the N-H, C=O, and O-H stretching bands

are particularly informative for aminobenzoic acids.

Table 3: Key IR Absorption Frequencies (cm⁻¹) of Substituted Aminobenzoic Acids[4][5][6][7]

Compound N-H Stretch C=O Stretch
O-H Stretch
(Carboxylic Acid)

2-Aminobenzoic Acid ~3400-3300 ~1680-1660 ~3000-2500 (broad)

3-Aminobenzoic Acid ~3400-3300 ~1700-1680 ~3000-2500 (broad)

4-Aminobenzoic Acid ~3470, ~3360 ~1670 ~3000-2500 (broad)

4-Amino-3-

methylbenzoic Acid
- - -

4-Amino-2-

nitrobenzoic Acid
- - -
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Note: Specific values can vary based on the sample preparation method (e.g., KBr pellet, Nujol

mull, solution).

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation and

the electronic nature of the substituents.

Table 4: UV-Vis Absorption Maxima (λmax) of Substituted Aminobenzoic Acids[8][9]

Compound Solvent λmax (nm)

2-Aminobenzoic Acid - -

3-Aminobenzoic Acid - 194, 226, 272

4-Aminobenzoic Acid - 194, 226, 278

4-Amino-3-methylbenzoic Acid - -

4-Amino-2-nitrobenzoic Acid - -

Note: The solvent can significantly affect the λmax values.

Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental

composition of a compound. The fragmentation pattern provides valuable structural

information.

Table 5: Key Mass Spectrometry Data of Substituted Aminobenzoic Acids[10][11][12]
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Compound Ionization Method Molecular Ion (m/z)
Key Fragment Ions
(m/z)

2-Aminobenzoic Acid EI 137 120, 92, 65

3-Aminobenzoic Acid EI 137 120, 92, 65

4-Aminobenzoic Acid EI 137 120, 92, 65[10]

4-Amino-3-

methylbenzoic Acid
EI 151 134, 106[12]

4-Amino-2-

nitrobenzoic Acid
- - -

Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Specific

parameters may need to be optimized for the instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the aminobenzoic acid sample in approximately

0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

optimize the magnetic field homogeneity.

Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

Standard pulse programs are typically used. For ¹H NMR, 8-16 scans are usually sufficient.

For ¹³C NMR, a larger number of scans may be required to achieve an adequate signal-to-

noise ratio.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phasing, and baseline correction. Calibrate the chemical shift scale using the

residual solvent peak as a reference.

Fourier-Transform Infrared (FT-IR) Spectroscopy
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Sample Preparation (KBr Pellet Method): Grind a small amount of the solid aminobenzoic

acid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr)

powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet

using a hydraulic press.

Instrument Setup: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Data Acquisition: Collect a background spectrum of the empty sample compartment. Then,

collect the sample spectrum. Typically, spectra are recorded from 4000 to 400 cm⁻¹.

Data Processing: The instrument software automatically ratios the sample spectrum to the

background spectrum to generate the final transmittance or absorbance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a dilute solution of the aminobenzoic acid in a suitable UV-

transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted

to yield an absorbance value between 0.2 and 1.0 at the λmax.

Instrument Setup: Use a quartz cuvette with a 1 cm path length. Fill a reference cuvette with

the pure solvent and the sample cuvette with the prepared solution.

Data Acquisition: Place the reference cuvette in the spectrophotometer and record a

baseline spectrum. Replace the reference cuvette with the sample cuvette and record the

absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: Introduce a small amount of the aminobenzoic acid sample into the

mass spectrometer, typically via a direct insertion probe or after separation by gas

chromatography (GC). The sample is vaporized in the ion source.

Ionization: The vaporized sample molecules are bombarded with a beam of high-energy

electrons (typically 70 eV), causing ionization and fragmentation.
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Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Visualizations
Experimental Workflow
The general workflow for obtaining and analyzing spectroscopic data for substituted

aminobenzoic acids is depicted below.
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Caption: General workflow for spectroscopic analysis of substituted aminobenzoic acids.

Influence of Substituents on Spectroscopic Data
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The electronic properties of substituents on the aminobenzoic acid ring have a predictable

effect on the resulting spectroscopic data. This relationship is crucial for interpreting spectra

and predicting the properties of novel derivatives.

Substituent Type

NMR Spectroscopy IR Spectroscopy UV-Vis Spectroscopy

Electron-Donating Group
(e.g., -NH₂, -OCH₃, -CH₃)

Upfield shift (lower δ)
of ortho/para protons Lower C=O stretching frequency Bathochromic shift (longer λmax)

Electron-Withdrawing Group
(e.g., -NO₂, -CN, -COOH)

Downfield shift (higher δ)
of ortho/para protons Higher C=O stretching frequency Hypsochromic shift (shorter λmax)

Click to download full resolution via product page

Caption: Influence of substituent electronic effects on spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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